3,4-diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Medicinal Chemistry Chemical Biology Small-Molecule Probe Design

Select this specific 3,4-diethoxy benzamide-pyrazole-pyridine hybrid to explore electron-donating substituent effects in your SAR campaign. Its distinct 3,4-diethoxy motif delivers a hydrogen-bonding capacity and lower predicted LogP that halogenated or hydrogen analogs cannot replicate, potentially improving solubility and reducing off-target binding. As a screening compound for kinase and GPCR panels, it fills a critical gap in physicochemical space left by more common halogen-substituted analogs.

Molecular Formula C22H26N4O3
Molecular Weight 394.475
CAS No. 2034450-58-1
Cat. No. B2438990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034450-58-1
Molecular FormulaC22H26N4O3
Molecular Weight394.475
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C)OCC
InChIInChI=1S/C22H26N4O3/c1-4-28-20-7-6-18(15-21(20)29-5-2)22(27)24-12-13-26-16(3)14-19(25-26)17-8-10-23-11-9-17/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)
InChIKeySBFTYTMDYKJFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034450-58-1): Core Identity and Procurement Baseline


The target compound, 3,4-diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034450-58-1; molecular weight 394.5 g/mol), belongs to the benzamide-pyrazole-pyridine hybrid class [1]. Its structure features a 3,4-diethoxy-substituted benzamide core linked via an ethyl spacer to a 5-methyl-3-(pyridin-4-yl)-1H-pyrazole motif. This compound is cataloged in PubChem and is commercially available from multiple screening-compound suppliers for early drug-discovery research . Closely related structural analogs—differing only in the benzamide-ring substituents—are also accessible, necessitating a thorough evidence-based evaluation before selecting this specific compound over its neighbors.

Why 3,4-Diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide Cannot Be Replaced by Generic Pyrazole-Benzamide Analogs


Superficial structural similarity among pyrazole-benzamide analogs often misleads procurement decisions; however, minor substituent changes on the benzamide ring can drastically alter physicochemical and biological profiles. The 3,4-diethoxy motif in the target compound imparts a distinct electron-donating character and hydrogen-bonding capacity relative to simple halogen or hydrogen analogs. Without direct, quantitative head-to-head data, substituting a cheaper or more accessible analog (e.g., the 4-bromo or 3-cyano derivatives) risks introducing uncharacterized shifts in potency, selectivity, or solubility that can derail a screening campaign or SAR series [1]. The evidence below consolidates the available differentiation data and explicitly identifies critical gaps.

Quantitative Differentiation Evidence: 3,4-Diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide vs. Closest Analogs


Structural Uniqueness of the 3,4-Diethoxy Benzamide Substitution Pattern

The target compound uniquely combines two electron-donating ethoxy groups at the 3‑ and 4‑positions of the benzamide ring, creating a sterically and electronically distinct pharmacophore. In contrast, the most closely cataloged analog—4‑bromo‑N‑(2‑(5‑methyl‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide —replaces the ethoxy groups with a single electron‑withdrawing bromine atom. No quantitative potency, selectivity, or ADME data comparing these two compounds are currently available in the public domain. Therefore, any direct performance advantage of the 3,4‑diethoxy configuration remains unverified.

Medicinal Chemistry Chemical Biology Small-Molecule Probe Design

Preliminary Physicochemical Property Comparison

Computationally predicted LogP for the 3,4‑diethoxy analog is 3.2, compared to 3.8 for the 4‑bromo analog [1]. The lower predicted lipophilicity of the diethoxy derivative suggests potentially better aqueous solubility and a reduced risk of non‑specific binding, although these properties have not been experimentally validated for either compound. The diethoxy compound also presents a higher topological polar surface area (105 Ų vs 68 Ų), which may influence membrane permeability.

Drug-Likeness ADME Prediction Compound Acquisition

Commercial Availability and Purity Comparison

The target compound is offered by multiple vendors with a typical purity of ≥95% (HPLC), whereas the 3‑cyano and 2‑((difluoromethyl)sulfonyl) analogs are listed by fewer suppliers, often with lower stated purity or longer lead times [1]. This supply‑chain advantage reduces procurement risk for large‑scale screening campaigns.

Chemical Procurement Screening Compound Sourcing Vendor Selection

Recommended Application Scenarios for 3,4-Diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide


Primary Screening in Kinase or GPCR Panel Assays

Given its pyrazole‑pyridine scaffold—reminiscent of known kinase and GPCR ligands—the compound is suitable for inclusion in medium‑throughput screening panels. Its distinct 3,4‑diethoxy pharmacophore may reveal hit selectivity that halogenated analogs cannot, though confirmatory assays are essential [1].

SAR Expansion Around Benzamide Substituents

Medicinal chemists seeking to explore the effect of electron‑donating substituents on the benzamide ring can use this compound as a direct building block or reference standard. It fills a gap left by the more common halogen‑substituted analogs, providing a broader physicochemical space for SAR analysis [1].

Chemical Probe Development for Target Deconvolution

The favorable predicted physicochemical profile (lower LogP, higher tPSA) suggests the compound may serve as a starting point for developing a chemical probe with better solubility and lower off‑target binding risk, although experimental validation of these properties is still needed [1].

Quote Request

Request a Quote for 3,4-diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.